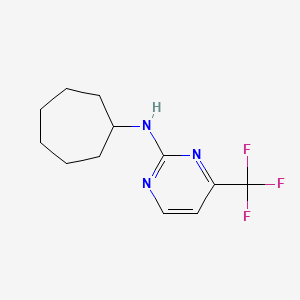![molecular formula C15H18N4O B7567695 N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CPI-455, and it has been studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide can modulate the expression of various genes, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Its mechanism of action has also been linked to the regulation of the immune system, which can have implications in various diseases.
实验室实验的优点和局限性
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has several advantages for lab experiments. Its synthesis has been optimized for high yield and purity, making it suitable for further studies. Its mechanism of action has also been extensively studied, which has provided insights into its potential therapeutic applications. However, the compound also has some limitations, including its stability and solubility, which can affect its efficacy in vivo.
未来方向
There are several future directions for the study of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as its stability and solubility, to improve its efficacy in vivo. Additionally, the compound can be used as a tool compound to study the role of BRD4 in various diseases, which can provide insights into the development of novel therapeutics.
合成方法
The synthesis of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves several steps. The starting material is 3-amino-N-cyclopropylbenzamide, which is reacted with methyl iodide to form N-methyl-3-amino-N-cyclopropylbenzamide. This intermediate is then reacted with 2-chloromethylimidazole to form N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further studies.
科学研究应用
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been studied extensively, which has provided insights into its potential therapeutic applications.
属性
IUPAC Name |
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-8-7-16-14(19)10-17-13-4-2-3-11(9-13)15(20)18-12-5-6-12/h2-4,7-9,12,17H,5-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVXXJPWGYDRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

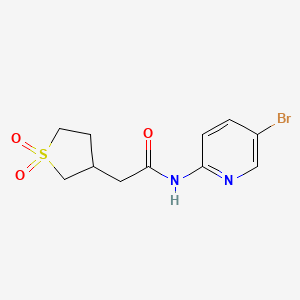
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)thiophene-2-carboxylic acid](/img/structure/B7567618.png)
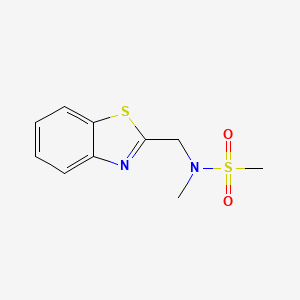

![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)
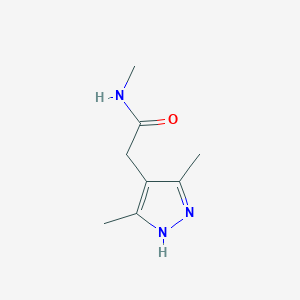
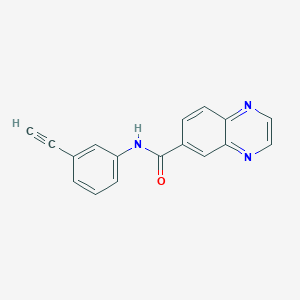


![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
